N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide
Brand Name: Vulcanchem
CAS No.: 101630-94-8
VCID: VC20746756
InChI: InChI=1S/C15H23N3O2/c1-14(2,3)12(19)17-10-8-7-9-11(16-10)18-13(20)15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20)
SMILES: CC(C)(C)C(=O)NC1=NC(=CC=C1)NC(=O)C(C)(C)C
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide

CAS No.: 101630-94-8

Cat. No.: VC20746756

Molecular Formula: C15H23N3O2

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide - 101630-94-8

Specification

CAS No. 101630-94-8
Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
IUPAC Name N-[6-(2,2-dimethylpropanoylamino)pyridin-2-yl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C15H23N3O2/c1-14(2,3)12(19)17-10-8-7-9-11(16-10)18-13(20)15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20)
Standard InChI Key VPAGSMLGPQXYME-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=NC(=CC=C1)NC(=O)C(C)(C)C
Canonical SMILES CC(C)(C)C(=O)NC1=NC(=CC=C1)NC(=O)C(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator